molecular formula C12H17N2O4P B10823127 Psilocybin-d10

Psilocybin-d10

Cat. No.: B10823127
M. Wt: 294.31 g/mol
InChI Key: QVDSEJDULKLHCG-HXOHQZFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Psilocybin-d10 involves multiple steps, starting from an indole derivative. One common method includes the following steps :

    Acetylation: The starting material, an indole derivative, undergoes acetylation to form an acetoxyindole.

    Phosphorylation: The acetoxyindole is then phosphorylated to introduce the phosphate group.

    Deuteration: The hydrogen atoms are replaced with deuterium atoms through a deuteration process.

    Hydrogenolysis: The acetoxy group is removed via hydrogenolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product .

Chemical Reactions Analysis

Types of Reactions: Psilocybin-d10 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form psilocin-d10, the active metabolite.

    Reduction: Reduction reactions can convert this compound back to its precursor compounds.

    Substitution: Substitution reactions can occur at the indole ring, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

Psilocybin-d10 is compared with other similar compounds such as:

Uniqueness: The uniqueness of this compound lies in its deuterium content, which makes it particularly useful for analytical purposes in mass spectrometry. This allows for precise quantification and differentiation from non-deuterated psilocybin in complex biological samples .

Properties

Molecular Formula

C12H17N2O4P

Molecular Weight

294.31 g/mol

IUPAC Name

[3-[2-[bis(trideuteriomethyl)amino]-1,1,2,2-tetradeuterioethyl]-1H-indol-4-yl] dihydrogen phosphate

InChI

InChI=1S/C12H17N2O4P/c1-14(2)7-6-9-8-13-10-4-3-5-11(12(9)10)18-19(15,16)17/h3-5,8,13H,6-7H2,1-2H3,(H2,15,16,17)/i1D3,2D3,6D2,7D2

InChI Key

QVDSEJDULKLHCG-HXOHQZFQSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C1=CNC2=C1C(=CC=C2)OP(=O)(O)O

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O

Origin of Product

United States

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